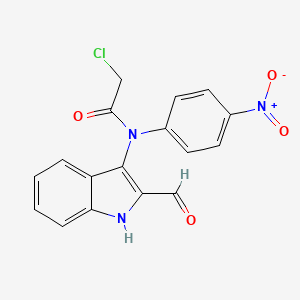
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is a chiral amino acid derivative. Compounds of this nature are often used in the synthesis of peptides and other complex organic molecules due to their ability to introduce chirality and specific functional groups into the target molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinolin-4-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or reduce any double bonds present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen in the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is used as a building block for the synthesis of complex organic molecules, including peptides and alkaloids.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral amino acids.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, especially in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once the Boc group is removed, the free amino group can participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid
Uniqueness
The uniqueness of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid lies in its specific chiral configuration and the presence of the isoquinoline ring, which can impart unique biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
(2R)-3-isoquinolin-4-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)8-12-10-18-9-11-6-4-5-7-13(11)12/h4-7,9-10,14H,8H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Clé InChI |
AFJOZSVFLMOLJQ-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CN=CC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)








![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)


